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Historical Context and Discovery

The compound 21-hydroxypregnanedione sodium succinate, formerly marketed under the brand names

Viadril or Presuren, was one of the first synthetic neuroactive steroids investigated for use as an intravenous

anesthetic agent in the 1950s [1].

Its development was a direct result of the seminal work by Hans Selye in 1941, who discovered that

endogenous steroid hormones like progesterone and deoxycorticosterone could produce hypnosis and a deep

surgical plane of anesthesia in rats [1]. This discovery opened the door to the systematic exploration of

steroids with anesthetic properties.

The compound is a synthetic derivative of the endogenous steroid 21-Hydroxypregnenolone, which is a

natural intermediate in the biosynthesis of corticosteroids like 11-deoxycorticosterone and corticosterone in

the adrenal glands [2]. The addition of a sodium succinate salt was a key chemical modification to make the

otherwise water-insoluble steroid soluble for intravenous administration [1].

The table below summarizes the core identity of this pioneering anesthetic:

Property Description

Chemical Name 21-Hydroxypregnanedione sodium succinate [1]
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Property Description

Common Name Hydroxydione [1]

Brand Names Viadril, Presuren [1]

Pharmacological
Class

First-generation neuroactive steroid, intravenous anesthetic/sedative-
hypnotic [1]

Year of Key
Publication

1957 (General pharmacological properties study) [3]

Chemical Rationale Water-soluble prodrug form of a neuroactive steroid [1]

Key Pharmacological Properties and Findings

Early research in the late 1950s and 1960s characterized hydroxydione as a hypnotic agent with a favorable

safety profile for its time, though it had significant limitations.

Property Findings from Early Research

Anesthetic
Efficacy

Produced slowing of the electroencephalogram (EEG) and a surgical plane of

anesthesia; effectiveness as a stand-alone anesthetic was debated [1].

Safety Profile Favourable cardiorespiratory profile compared to other anesthetics of the era;

caused transient hypotension and respiratory stimulation upon rapid injection [4].

Onset & Recovery Characterized by ease of emergence and recovery from anesthesia [1].

Major Clinical
Limitations

Caused significant pain during intravenous infusion and thrombophlebitis
(vein inflammation) at the injection site, especially at higher concentrations [1].

Therapeutic Index
(in mice)

Reported as 17.3 (For comparison, the subsequent steroid anesthetic CT1341
had an index of 30.6) [1].
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A key 1960 study in cats concluded that hydroxydione was "virtually devoid of action" at neuromuscular

junctions or ganglionic synapses, indicating its effects were primarily central [4]. Rapid injection caused

transient hypotension and stimulated respiration, effects that subsided within 1-2 minutes [4].

The Research & Development Workflow

The development of hydroxydione and its successors followed a logical pathway, driven by

pharmacological findings and clinical experiences. The following diagram maps out this key R&D

workflow:
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Selye (1941): Discovers anesthetic
properties of steroids

1950s: Synthesis of
water-soluble derivative

21-Hydroxypregnanedione
sodium succinate

Clinical Launch:
Hydroxydione (Viadril)

Pharmacological Profiling
(Animal & Human Studies)

Key Findings:
- Hypnotic/Anesthetic

- Favorable emergence
- Pain on injection
- Thrombophlebitis

Research & Development
of successor compounds

(e.g., CT1341, Alfaxalone)

Driven by limitations

Withdrawal from
Human Clinical Use

Legacy: Paved the way for
modern neuroactive
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Legacy and Impact on Modern Anesthetics

Despite its clinical shortcomings, hydroxydione's development was a crucial proof-of-concept. It validated

that neuroactive steroids could be effective and relatively safe human anesthetics, spurring further research

[1].

This research led to the development of CT1341 (Althesin), a second-generation, more potent combination

of alfaxalone and alfadolone. While CT1341 was also eventually withdrawn due to anaphylactic reactions to

its solvent, one of its active components, alfaxalone, remains in widespread use today in veterinary medicine

and has been reformulated for renewed human use [1]. These modern agents share the core principle

discovered with hydroxydione: modulating GABA_A receptors to produce anesthesia, but with improved

pharmaceutical properties and safety profiles [1].

Need Custom Synthesis?

Email: info@smolecule.com or Request Quote Online.

References

1. Synthetic neuroactive steroids as new sedatives and anesthetics [pmc.ncbi.nlm.nih.gov]

2. 21-Hydroxypregnenolone [en.wikipedia.org]

3. General pharmacological properties of 21 ... [pubmed.ncbi.nlm.nih.gov]

4. Experiments on the pharmacology of hydroxydione sodium ... [pubmed.ncbi.nlm.nih.gov]

To cite this document: Smolecule. [21-hydroxypregnanedione sodium succinate discovery].

Smolecule, [2026]. [Online PDF]. Available at: [https://www.smolecule.com/products/b600403#21-

hydroxypregnanedione-sodium-succinate-discovery]

Smolecule
Theoretical Framework & Proof-of-Concept

Specifications & Pricing

© 2026 Smolecule. All rights reserved. 5 / 6 Tech Support

https://www.smolecule.com/products/s600403?utm_src=pdf-body-img
https://www.smolecule.com/products/s600403?utm_src=pdf-body
https://pmc.ncbi.nlm.nih.gov/articles/PMC8866223/
https://pmc.ncbi.nlm.nih.gov/articles/PMC8866223/
https://www.smolecule.com/products/s600403?utm_src=pdf-body
https://pmc.ncbi.nlm.nih.gov/articles/PMC8866223/
https://www.smolecule.com/products/s600403?utm_src=pdf-custom-synthesis
https://pmc.ncbi.nlm.nih.gov/articles/PMC8866223/
https://en.wikipedia.org/wiki/21-Hydroxypregnenolone
https://pubmed.ncbi.nlm.nih.gov/13481838/
https://pubmed.ncbi.nlm.nih.gov/13761053/
https://www.smolecule.com/products/b600403#21-hydroxypregnanedione-sodium-succinate-discovery
https://www.smolecule.com/products/b600403#21-hydroxypregnanedione-sodium-succinate-discovery
https://www.smolecule.com/products/b600403#21-hydroxypregnanedione-sodium-succinate-discovery
https://www.smolecule.com/products/s600403?utm_src=pdf-header-pricing
https://www.smolecule.com/contact?utm_src=pdf-footer


Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for

diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no

warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your

experiment? [Contact our Ph.D. Support Team for a compatibility check]
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